

Physical and chemical properties of "Ethyl 5-nitrobenzofuran-2-carboxylate"

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Compound of Interest

Compound Name: Ethyl 5-nitrobenzofuran-2-carboxylate

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An In-depth Technical Guide to Ethyl 5-nitrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitrobenzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core substituted with a nitro group and an ethyl ester. This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds.[1][2] Derivatives of benzofuran are recognized for a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The presence of the nitro group and the ester functionality on the benzofuran scaffold provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of **Ethyl 5-nitrobenzofuran-2-carboxylate**.

Chemical and Physical Properties

Ethyl 5-nitrobenzofuran-2-carboxylate is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.[5][6] Below is a summary of its key physical

and chemical properties.

Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₅	[7] [8] [9]
Molecular Weight	235.19 g/mol	[7] [8] [9]
Melting Point	152-156 °C	[8]
Appearance	Light yellow to Brown powder to crystal	[5] [6]
Assay (Purity)	>97.0% (GC)	[5] [6] [8]

Chemical Identifiers

Identifier	Value	Source
CAS Number	69604-00-8	[7] [8]
IUPAC Name	ethyl 5-nitro-1-benzofuran-2-carboxylate	[7]
SMILES	CCOC(=O)c1cc2cc(ccc2o1)-- INVALID-LINK--=O	[7] [8]
InChI	1S/C11H9NO5/c1-2-16- 11(13)10-6-7-5-8(12(14)15)3- 4-9(7)17-10/h3-6H,2H2,1H3	[7] [8]
InChIKey	ATHBGWVHAWGMAL- UHFFFAOYSA-N	[7] [8]

Computed Properties

Property	Value	Source
XLogP3	2.7	[7]
Hydrogen Bond Donor Count	0	[7]
Hydrogen Bond Acceptor Count	5	[7]
Rotatable Bond Count	3	[7]
Exact Mass	235.04807239 Da	[7]
Topological Polar Surface Area	85.3 Å ²	[7]

Spectral Data

While publicly accessible raw spectral data is limited, the following information has been compiled from available databases.

NMR Spectroscopy

¹H and ¹³C NMR spectra for **Ethyl 5-nitrobenzofuran-2-carboxylate** have been recorded.[5][7]

The expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Chemical Shifts:

- Ethyl group (CH₂): ~4.4 ppm (quartet)
- Ethyl group (CH₃): ~1.4 ppm (triplet)
- Benzofuran ring protons: ~7.5-8.5 ppm (multiplets)

Expected ¹³C NMR Chemical Shifts:

- Carbonyl carbon (C=O): ~160-170 ppm
- Benzofuran ring carbons: ~110-160 ppm
- Ethyl group (CH₂): ~60-65 ppm

- Ethyl group (CH_3): $\sim 14\text{-}15$ ppm

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded using the KBr wafer technique.^[7] Key expected absorption bands include:

- C=O stretching (ester): $\sim 1720\text{-}1740\text{ cm}^{-1}$
- NO_2 stretching (asymmetric): $\sim 1520\text{-}1560\text{ cm}^{-1}$
- NO_2 stretching (symmetric): $\sim 1340\text{-}1360\text{ cm}^{-1}$
- C-O stretching (ester and furan): $\sim 1000\text{-}1300\text{ cm}^{-1}$
- Aromatic C=C stretching: $\sim 1450\text{-}1600\text{ cm}^{-1}$

Mass Spectrometry

The fragmentation pattern in mass spectrometry would be influenced by the ester and nitro groups. Expected fragmentation would involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$), ethylene ($-\text{C}_2\text{H}_4$) via McLafferty rearrangement, and loss of NO_2 .

Experimental Protocols

Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

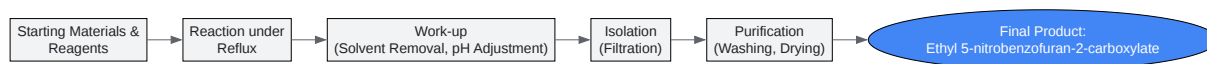
A reported synthesis method involves the cyclization of 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.^[10]

Procedure:

- Charge a reaction flask with 39.7g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.
- Add 500ml of ethanol and 25ml of triethylamine.
- Heat the mixture under reflux for 8 hours.

- After the reaction, concentrate the mixture under reduced pressure to remove most of the ethanol.
- Add 200ml of water and adjust the pH to 6-7 with 0.1mol/L hydrochloric acid.
- Filter the resulting solid, wash the filter cake with water, and dry under vacuum to obtain **Ethyl 5-nitrobenzofuran-2-carboxylate**.

The following diagram illustrates a general workflow for a chemical synthesis and purification process.



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General workflow for the synthesis of **Ethyl 5-nitrobenzofuran-2-carboxylate**.

Biological Activity Assays

Benzofuran derivatives have shown potential as both anticancer and antimicrobial agents.[11]
[12] Below are generalized protocols for evaluating these activities.

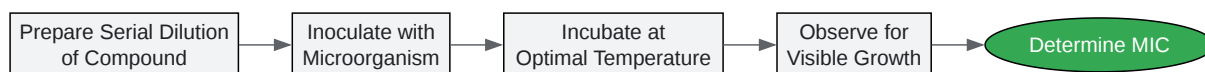
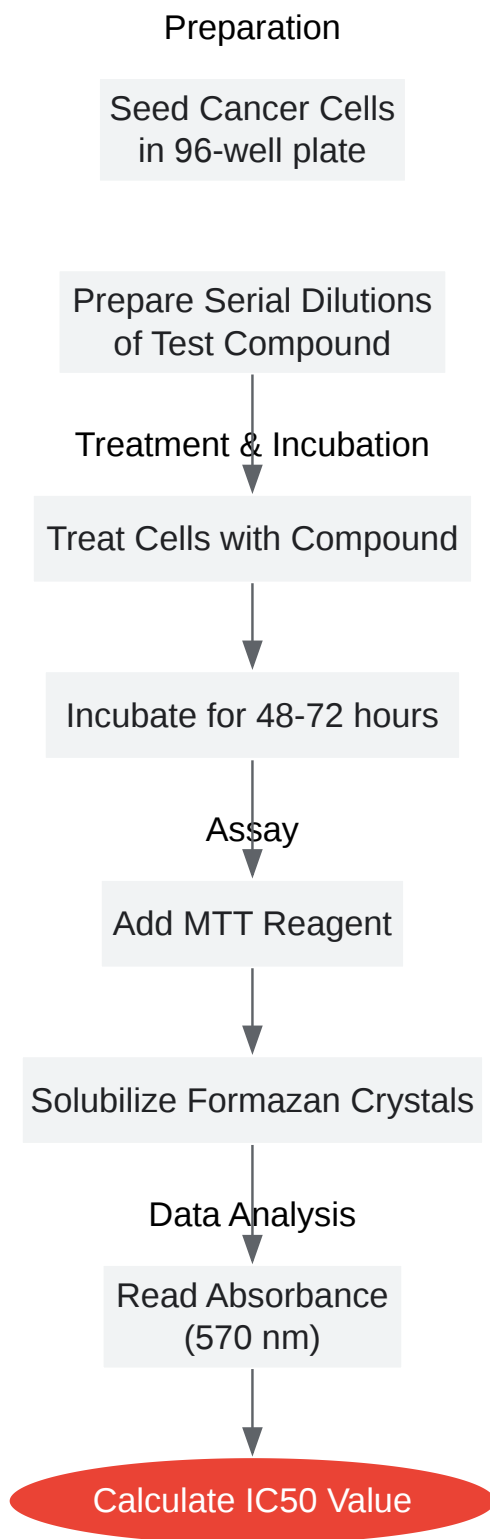
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

- Seed cancer cells in a 96-well plate and incubate for 24 hours.
- Treat the cells with varying concentrations of **Ethyl 5-nitrobenzofuran-2-carboxylate** and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at approximately 570 nm using a microplate reader.
- Calculate the concentration that inhibits 50% of cell growth (IC_{50}).

The logical flow of an MTT assay is depicted in the following diagram.



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